

solubility of 2-Nitro-P-phenylenediamine in water and organic solvents.

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Compound of Interest

Compound Name: 2-Nitro-P-phenylenediamine

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Core Technical Guide: Solubility of 2-Nitro-p-phenylenediamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-p-phenylenediamine (2-NPPD) is an aromatic amine with significant applications, notably as a component in permanent and semi-permanent hair dye formulations.^{[1][2]} Its utility in various industrial and research applications is fundamentally linked to its physicochemical properties, paramount among which is its solubility. Understanding the solubility of 2-NPPD in aqueous and organic solvent systems is critical for formulation development, toxicological studies, and environmental fate assessment. This technical guide provides a comprehensive overview of the solubility of **2-Nitro-p-phenylenediamine** in water and a range of organic solvents, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

2-Nitro-p-phenylenediamine is a reddish-brown to dark green or black crystalline powder.^{[1][2][3]} Key physical and chemical properties are summarized below:

Property	Value	Reference
Chemical Formula	C ₆ H ₇ N ₃ O ₂	[1] [4]
Molecular Weight	153.14 g/mol	[1] [4]
Melting Point	137-142 °C	[1] [3] [5]
logP (o/w)	0.53 - 3.7	[3] [5] [6]

Quantitative Solubility Data

The solubility of **2-Nitro-p-phenylenediamine** has been determined in water and various organic solvents. The following tables summarize the available quantitative data.

Aqueous Solubility

The solubility of **2-Nitro-p-phenylenediamine** in water is generally low.

Temperature	Solubility	Method	Reference
Ambient	0.18 g/100 mL (0.18% w/w)	Not Specified	[1] [3]
25 °C	< 1 mg/mL	Not Specified	[1]
25 °C	25,920 mg/L (estimated)	Estimation	[5] [7]

Solubility in Pure Organic Solvents

A systematic study has quantified the mole fraction solubility (x_1) of **2-Nitro-p-phenylenediamine** in nine organic solvents at temperatures ranging from 283.15 K to 318.15 K.^[8] The solubility generally increases with temperature.^[8] The order of solubility in these solvents at a given temperature is: (N-methyl-2-pyrrolidone, 1,4-dioxane) > ethyl acetate > acetonitrile > methanol > ethanol > n-propanol > isopropanol > toluene.^[8]

Table 1: Mole Fraction Solubility (x_1) of **2-Nitro-p-phenylenediamine** in Various Organic Solvents at Different Temperatures (K)^[8]

Temperature (K)	N-methyl-2-pyrrolidone									
	Methanol	Ethanol	n-Propanol	Isopropanol	Methyl-2-pyrrolidone	Acetonitrile	Ethyl Acetate	Toluene	1,4-Dioxane	
283.15	0.0158	0.0112	0.0085	0.0063	0.1352	0.0215	0.0432	0.0021	0.1189	
288.15	0.0187	0.0134	0.0102	0.0076	0.1568	0.0253	0.0511	0.0026	0.1395	
293.15	0.0221	0.0159	0.0122	0.0091	0.1815	0.0298	0.0603	0.0032	0.1632	
298.15	0.0260	0.0188	0.0145	0.0109	0.2098	0.0350	0.0710	0.0039	0.1903	
303.15	0.0305	0.0222	0.0172	0.0130	0.2423	0.0411	0.0835	0.0047	0.2214	
308.15	0.0357	0.0261	0.0203	0.0154	0.2797	0.0482	0.0980	0.0057	0.2571	
313.15	0.0417	0.0307	0.0239	0.0182	0.3228	0.0564	0.1148	0.0068	0.2981	
318.15	0.0486	0.0360	0.0281	0.0215	0.3725	0.0659	0.1343	0.0082	0.3452	

Data extracted from the publication: "Solubility of **2-nitro-p-phenylenediamine** in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling".^[8]

Experimental Protocols

The following section details the methodology for the experimental determination of the solubility of **2-Nitro-p-phenylenediamine**.

Isothermal Saturation Method (Shake-Flask Method)

This widely accepted method was used to determine the solid-liquid equilibrium of **2-Nitro-p-phenylenediamine** in various pure and mixed solvents.^[8]

Materials and Apparatus:

- **2-Nitro-p-phenylenediamine** (solute)
- Selected solvents (e.g., methanol, ethanol, etc.)

- Thermostatic shaker/water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system
- Analytical balance
- Syringe filters

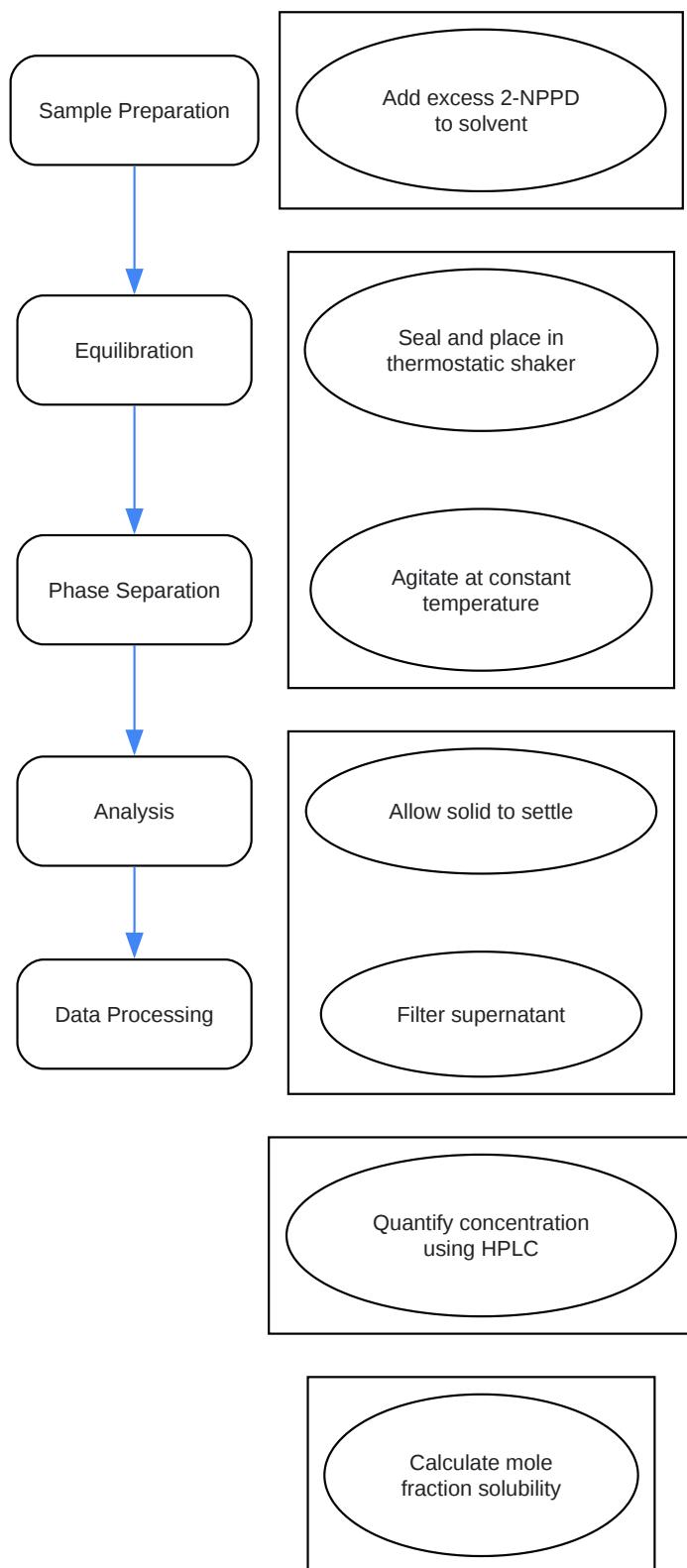
Procedure:

- Preparation of Saturated Solutions: An excess amount of solid **2-Nitro-p-phenylenediamine** is added to a known volume or mass of the chosen solvent in a sealed vessel. This ensures that a solid phase remains at equilibrium.
- Equilibration: The vessels are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that solid-liquid equilibrium is reached. The time required for equilibration should be determined experimentally.
- Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles.
- Quantification: The concentration of **2-Nitro-p-phenylenediamine** in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC. A calibration curve is typically used for accurate quantification.
- Data Calculation: The mole fraction solubility is calculated from the measured concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of **2-Nitro-p-phenylenediamine** solubility using the isothermal saturation method.



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Caption: Workflow for determining 2-NPPD solubility.

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